1,5-Dibromo-2-fluoro-4-nitrobenzene

Description

Significance of Multi-Halogenated and Nitro-Substituted Aromatic Compounds in Organic Chemistry Research

Multi-halogenated and nitro-substituted aromatic compounds are a class of molecules of great importance in organic chemistry research. They primarily serve as versatile intermediates and building blocks for the synthesis of more complex molecules. nih.gov The presence of nitro groups, which are strongly electron-withdrawing, significantly influences the electronic properties of the aromatic ring. wikipedia.org This electronic effect is crucial as it facilitates certain types of reactions, particularly nucleophilic aromatic substitution, while deactivating the ring toward electrophilic substitution. wikipedia.org

These compounds are foundational in the production of a wide array of commercial products, including pharmaceuticals, dyes, and agrochemicals like pesticides. nih.govnih.gov For instance, halogenated nitroaromatics are precursors in the synthesis of analgesics, anesthetics, and antipsychotic drugs. nih.gov The strategic placement of multiple halogen atoms provides several reactive sites on the molecule. This allows for selective, stepwise functionalization, enabling chemists to build intricate molecular architectures with a high degree of control. The differential reactivity of various halogens (e.g., F vs. Br) on the same ring can be exploited to perform sequential reactions, further enhancing their synthetic utility.

Structural Features and Unique Reactivity Considerations of 1,5-Dibromo-2-fluoro-4-nitrobenzene

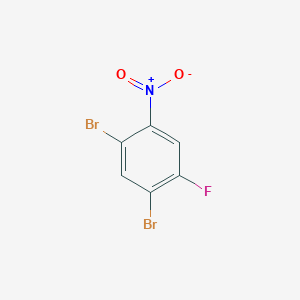

The structure of this compound is defined by a benzene (B151609) ring substituted with four functional groups: two bromine atoms, one fluorine atom, and one nitro group. The specific arrangement of these substituents dictates its chemical behavior.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂Br₂FNO₂ |

| IUPAC Name | This compound |

| Molecular Weight | 302.89 g/mol |

| Appearance | White to light-yellow powder or crystals |

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro group at the C-4 position. wikipedia.org This group, along with the inductive effects of the three halogen atoms, renders the aromatic ring highly electron-deficient. This deficiency strongly activates the ring for nucleophilic aromatic substitution (SNAr). mdpi.com

The fluorine atom at C-2 is the most probable site for nucleophilic attack. This is due to two main factors:

It is located ortho to the activating nitro group, a position that is highly favorable for SNAr reactions.

Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions because the C-F bond is strong, and its cleavage is the rate-determining step which is stabilized by the ortho nitro group. mdpi.com

The bromine atoms at C-1 and C-5 are less activated for nucleophilic substitution compared to the fluorine. However, they can participate in other important reactions, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), which are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Historical Overview of Research on Halogenated Nitrobenzenes

Research into the reactivity of halogenated nitrobenzenes has a long history, dating back to the early 20th century. Early studies focused on understanding the fundamental principles governing the substitution of halogen atoms on a nitro-substituted aromatic ring. A notable publication in the Journal of the American Chemical Society in 1935 examined the reactivity of the halogen in various halogenated nitrobenzenes with piperidine, quantifying how the position of the nitro group affects the lability of the halogen. acs.orgacs.org

These foundational investigations established that a nitro group positioned ortho or para to a halogen atom significantly increases the halogen's reactivity toward nucleophiles. This early work laid the theoretical groundwork for what is now known as the nucleophilic aromatic substitution (SNAr) mechanism. Over the decades, this understanding has been refined and expanded, transforming these compounds from subjects of academic curiosity into indispensable tools for synthetic organic chemists. The development of new reagents and catalysts continues to broaden the scope of reactions that halogenated nitrobenzenes can undergo. organic-chemistry.org

Scope and Research Objectives Pertaining to this compound

The primary research objective for a compound like this compound is its use as a highly functionalized intermediate for the synthesis of complex target molecules. doronscientific.com Its commercial availability for research purposes underscores its role as a specialized building block.

Researchers would typically utilize this compound to leverage its distinct reactive sites in a controlled, sequential manner. A common synthetic strategy might involve:

A selective nucleophilic aromatic substitution reaction to replace the highly activated fluorine atom.

Subsequent, distinct cross-coupling reactions at the two bromine positions.

This stepwise approach allows for the introduction of three different substituents onto the benzene ring, creating a complex and precisely substituted aromatic core. Such cores are often key components in the development of novel materials, active pharmaceutical ingredients (APIs), and agrochemicals. Therefore, the scope of research involving this compound is centered on its application in multi-step organic synthesis to access new and potentially valuable chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCYCYWVZMQAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 1,5 Dibromo 2 Fluoro 4 Nitrobenzene Transformations

Electrophilic Aromatic Substitution (EAS) Mechanisms on Nitrobenzene (B124822) Systems

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reaction is significantly influenced by the nature of the substituents already present on the ring. For nitrobenzene and its halogenated derivatives, the reaction is generally slow and requires harsh conditions due to the deactivating nature of the nitro and halo groups. msu.edulibretexts.org

The mechanism of EAS proceeds through a two-step process involving a resonance-stabilized carbocation known as an arenium ion, or Wheland intermediate. libretexts.orgresearchgate.netnih.gov In the first step, which is typically the rate-determining step, the electrophile attacks the π-electron system of the aromatic ring, breaking the aromaticity and forming the Wheland intermediate. nih.gov This intermediate is unstable because it has lost the aromatic stabilization of the starting material. libretexts.org

The stability of the possible Wheland intermediates determines the regioselectivity of the reaction. The electrophile will preferentially add to the position that leads to the most stable intermediate. The positive charge in the Wheland intermediate is delocalized across the remaining sp²-hybridized carbons of the ring. Substituents that can effectively stabilize this positive charge will direct the incoming electrophile to specific positions. libretexts.org In the final step, a proton is eliminated from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product. nih.gov

Substituents on an aromatic ring influence both the rate of reaction (reactivity) and the position of the new substituent (regiochemistry). They are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, which operates through both an inductive effect and a resonance effect. minia.edu.eglibretexts.org It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles by a factor of about 10 million compared to benzene. libretexts.org By examining the resonance structures of the Wheland intermediate, it becomes clear that attack at the ortho and para positions places the positive charge on the carbon directly attached to the electron-withdrawing nitro group, which is a highly destabilized arrangement. Attack at the meta position avoids this unfavorable configuration, making the meta-intermediate the least unstable and, therefore, the preferred pathway. Consequently, the nitro group is a meta-director. msu.edulibretexts.org

Halogen Substituents (-F, -Br): Halogens exhibit a dual electronic effect. They are deactivating because their strong electronegativity withdraws electron density from the ring inductively. msu.edulibretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance, which can help stabilize the positive charge of the Wheland intermediate. This resonance stabilization is most effective when the electrophile adds to the ortho or para positions, as it allows for a resonance structure where the positive charge is delocalized onto the halogen atom. libretexts.orglibretexts.org Although the inductive deactivation outweighs the resonance activation, making halogens net deactivators, the resonance stabilization of the ortho and para intermediates makes them ortho-, para-directors. minia.edu.eg

In a molecule like 1,5-Dibromo-2-fluoro-4-nitrobenzene, the directing effects of the substituents would compete, but the powerful deactivation by the nitro group and three halogens makes further electrophilic substitution extremely difficult.

| Substituent | Reactivity Effect | Directing Effect | Primary Electronic Influence |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strong inductive and resonance withdrawal |

| -F, -Cl, -Br (Halogens) | Weakly Deactivating | Ortho, Para | Strong inductive withdrawal, weak resonance donation |

| -CH₃ (Alkyl) | Weakly Activating | Ortho, Para | Inductive donation |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Strong resonance donation, weak inductive withdrawal |

Recent theoretical and experimental work has shown that chemical reactivity can be altered by coupling molecules to a quantized radiation field within an optical cavity. nih.govnih.gov This field of study, known as Cavity Quantum Electrodynamics (CQED), has demonstrated the potential to change the selectivity of chemical reactions. researchgate.net

Specifically for the electrophilic bromination of nitrobenzene, which typically yields the meta-substituted product almost exclusively, coupling the reaction to an optical cavity can fundamentally alter the outcome. nih.govacs.org Theoretical calculations based on an ab initio approach predict that strong coupling can change the ground-state selectivity to favor the formation of ortho- or para-substituted products, which are not significantly formed outside the cavity. nih.govacs.org This change is attributed to the strong light-matter interactions that reorganize the molecular charge distribution in the ground state of the Wheland intermediates. nih.govacs.org By tuning the properties of the optical cavity, it is possible to selectively stabilize the transition state leading to one isomer over another, effectively overriding the inherent directing effects of the nitro substituent. acs.org

| Reaction Condition | Major Product(s) | Mechanistic Rationale |

|---|---|---|

| Standard (Outside Cavity) | meta-Bromonitrobenzene | Electronic stabilization of the meta-Wheland intermediate. |

| CQED (Inside Cavity) | ortho- and para-Bromonitrobenzene | Cavity-induced reorganization of electron density stabilizes ortho/para intermediates. nih.govacs.org |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Polyhalogenated Nitrobenzenes

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings, such as those found in polyhalogenated nitrobenzenes. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions and involves a two-step addition-elimination process. The presence of strong electron-withdrawing groups, like the nitro group, positioned ortho or para to a leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.orgbyjus.com

The hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org In the first, and usually rate-determining, step, the nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon). nih.govfrontiersin.org This addition temporarily breaks the aromaticity of the ring and forms the negatively charged Meisenheimer complex. pressbooks.pub

The stability of this complex is paramount for the reaction to proceed. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the site of attack, are essential for stabilizing the negative charge through resonance and induction. masterorganicchemistry.com The negative charge can be delocalized onto the oxygen atoms of the nitro group, significantly stabilizing the intermediate. wikipedia.org While some studies suggest that certain SNAr reactions may proceed through a concerted pathway without a stable intermediate, the formation of a Meisenheimer complex is the widely accepted model for most systems, especially highly activated ones. nih.gov

In SNAr reactions, the identity of the halogen leaving group has a profound and somewhat counterintuitive effect on the reaction rate. Contrary to SN1 and SN2 reactions where iodide is the best leaving group and fluoride (B91410) is the worst, the typical reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I. researchgate.netnih.gov

This phenomenon, known as the "element effect," is explained by considering the rate-determining step of the reaction. nih.gov The slowest step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the leaving group. stackexchange.com Therefore, the ability to stabilize the transition state leading to this intermediate is more important than the stability of the departing halide anion.

Bromine: While bromide is a more stable anion and a better leaving group in the traditional sense (i.e., in the elimination step), its lower electronegativity compared to fluorine means it provides less stabilization to the rate-limiting transition state. stackexchange.com

Therefore, in the context of this compound, a nucleophile would preferentially attack the carbon bonded to the fluorine atom over the carbons bonded to the bromine atoms, assuming steric factors are comparable. This is because the high electronegativity of fluorine makes the attached carbon more electrophilic and better able to stabilize the resulting Meisenheimer complex.

| Leaving Group | Relative Rate in SNAr | Governing Factor |

|---|---|---|

| -F | Fastest | High electronegativity stabilizes the Meisenheimer complex (rate-determining step). stackexchange.com |

| -Cl | Intermediate | Moderate electronegativity and leaving group ability. |

| -Br | Intermediate | Similar reactivity to Chlorine in many systems. nih.gov |

| -I | Slowest | Low electronegativity provides minimal stabilization for the rate-determining step. |

Directing Effects of Nitro and Halogen Groups on SNAr

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on polysubstituted aromatic rings is profoundly influenced by the electronic properties and positions of the substituents. In the case of this compound, the interplay between the electron-withdrawing nitro group and the halogen atoms dictates the site of nucleophilic attack.

The nitro group is a powerful activating group for SNAr reactions due to its strong electron-withdrawing nature, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. wikipedia.orgnih.gov In this compound, the nitro group is para to the fluorine atom at the C2 position and ortho to the bromine atom at the C5 position.

Halogens themselves exert a dual electronic effect: they are inductively electron-withdrawing but can also act as weak π-donors through their lone pairs. libretexts.org However, in the context of SNAr, their inductive withdrawal is the dominant effect, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack. libretexts.orgmsu.edu The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the ability of the more electronegative fluorine to better stabilize the transition state of the rate-determining nucleophilic addition step. wikipedia.org

In this compound, the fluorine atom at the C2 position is significantly activated by the para-nitro group. The bromine atoms at C1 and C5 are also activated, particularly the one at C5, which is ortho to the nitro group. Theoretical and experimental studies on related polyhalogenated nitrobenzenes have shown that nucleophilic attack preferentially occurs at the position most activated by the nitro group. nih.gov Therefore, in SNAr reactions involving this compound, the initial substitution is most likely to occur at the C2 position, displacing the fluoride ion, due to the strong para-activating effect of the nitro group. Subsequent substitutions would then be influenced by the remaining substituents and the nature of the nucleophile.

| Substituent | Position | Electronic Effect | Influence on SNAr |

| Nitro (NO₂) | 4 | Strong electron-withdrawing (resonance and induction) | Activates the ring, directs nucleophilic attack to ortho and para positions. |

| Fluorine (F) | 2 | Inductively electron-withdrawing, weak π-donor | Excellent leaving group, activated by the para-nitro group. |

| Bromine (Br) | 1, 5 | Inductively electron-withdrawing, weak π-donor | Good leaving groups, activated by the ortho/meta-nitro group. |

Transition Metal-Catalyzed Reaction Mechanisms (e.g., C-F and C-Br Activation)

While SNAr reactions provide a pathway for the functionalization of this compound, transition metal-catalyzed cross-coupling reactions offer alternative and often more versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the activation of C-Halogen bonds, including the relatively inert C-F bond.

Oxidative Addition Pathways in Palladium-Catalyzed C-F Activation

The activation of C-F bonds is a challenging transformation due to their high bond dissociation energy. However, palladium catalysts, particularly those with electron-rich and bulky phosphine (B1218219) ligands, have shown efficacy in mediating the oxidative addition of aryl fluorides. The mechanism generally proceeds through the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl fluoride, inserting into the C-F bond to form a palladium(II) intermediate. This is often the rate-limiting step. The electron-withdrawing nitro group on the aromatic ring can facilitate this step by lowering the electron density at the carbon atom of the C-F bond, making it more susceptible to attack by the electron-rich metal center.

Transmetalation (or other coupling partner introduction): The palladium(II) intermediate then reacts with a second reagent (e.g., an organometallic compound, amine, or alcohol) in a transmetalation step, where a new organic fragment is transferred to the palladium center.

Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium center, forming the new C-C or C-X bond and regenerating the palladium(0) catalyst.

In the context of this compound, the selective activation of the C-F bond over the C-Br bonds by a palladium catalyst would be a significant challenge. Typically, C-Br bonds are much more reactive towards oxidative addition than C-F bonds. Therefore, achieving selective C-F activation would require carefully designed catalytic systems, potentially utilizing ligands that favor the sterically less hindered C-F bond or reaction conditions that exploit the different reactivities.

Regioselectivity Directed by Nitro Groups in Catalytic Arylation

The nitro group plays a crucial role in directing the regioselectivity of transition metal-catalyzed arylations. Its strong electron-withdrawing effect can influence the reactivity of the various C-halogen bonds in this compound.

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. Therefore, it is expected that the C-Br bonds in this compound would be more reactive than the C-F bond. The nitro group, being ortho to the C5-Br bond and meta to the C1-Br bond, will have a more pronounced electronic influence on the C5 position. This can lead to preferential oxidative addition at the C5-Br bond over the C1-Br bond.

Furthermore, the steric environment around each halogen atom will also play a role. The C2-F bond is flanked by two bromine atoms, while the C1-Br and C5-Br bonds have different steric hindrances. Catalytic systems employing bulky ligands may exhibit selectivity based on steric accessibility.

By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve selective functionalization at one of the halogen positions. For instance, a catalyst system that is highly sensitive to electronic effects might favor reaction at the C5-Br bond, while a sterically demanding catalyst might react preferentially at the less hindered C1-Br bond. Achieving selective C-F arylation in the presence of more reactive C-Br bonds would remain a significant synthetic challenge, likely requiring specialized catalytic approaches.

Mechanochemical Reaction Pathways in Nitrobenzene Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. In the context of nitrobenzene derivatives, mechanochemical methods have been explored for various transformations, including nucleophilic aromatic substitution.

For a compound like this compound, a mechanochemical SNAr reaction would typically involve grinding the solid reactants together, often with a solid base, in a ball mill. The mechanical energy input facilitates the intimate mixing of the reactants and can lower the activation energy of the reaction.

The reaction pathway under mechanochemical conditions is generally believed to follow a similar mechanism to the solution-phase SNAr, proceeding through a Meisenheimer complex. However, the absence of a solvent means that the stabilization of charged intermediates and transition states occurs in the solid state. This can lead to different reaction kinetics and, in some cases, different product selectivities compared to solution-based reactions.

The directing effects of the nitro and halogen groups, as discussed in section 3.2.3, would still be the primary determinants of regioselectivity in a mechanochemical SNAr reaction of this compound. The strong activation of the C2-F bond by the para-nitro group would likely lead to preferential substitution at this position.

Research in the field of mechanochemistry is ongoing, and detailed mechanistic investigations of these solid-state reactions are often complex. However, the potential benefits of reduced solvent waste, lower energy consumption, and access to novel reactivity make it a compelling area of study for the transformation of functionalized aromatic compounds like this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1,5 Dibromo 2 Fluoro 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 1,5-Dibromo-2-fluoro-4-nitrobenzene is simplified by the presence of only two protons on the aromatic ring. These protons, at positions C3 and C6, are in distinct chemical environments and are expected to appear as separate signals. The strong electron-withdrawing nature of the nitro group and the halogens deshields the aromatic protons, causing their resonances to appear at a low field (downfield) in the spectrum.

The proton at C3 will be split by the adjacent fluorine atom (³JH-F coupling) and by the proton at C6 (⁴JH-H coupling), likely resulting in a doublet of doublets. The proton at C6 will be split by the C3 proton (⁴JH-H) and potentially show long-range coupling to the fluorine atom (⁵JH-F), also likely appearing as a complex multiplet.

In ¹³C NMR spectroscopy, six distinct signals are expected, one for each carbon atom in the benzene (B151609) ring. The chemical shifts are significantly influenced by the attached substituents. Carbons bonded directly to the bromine, fluorine, and nitro groups will exhibit the largest shifts. The carbon attached to the fluorine (C2) will show a large C-F coupling constant (¹JC-F), which is a characteristic feature. The electron-withdrawing effects of the substituents generally shift the carbon resonances downfield.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | H-3 | 7.8 - 8.2 | Doublet of Doublets (dd) | ³JH-F ≈ 7-10, ⁴JH-H ≈ 2-3 |

| ¹H | H-6 | 8.3 - 8.7 | Doublet (d) or complex multiplet | ⁴JH-H ≈ 2-3, ⁵JH-F ≈ 1-2 |

| ¹³C | C-1 | 115 - 120 | Doublet (d) | ²JC-F ≈ 20-25 |

| ¹³C | C-2 | 155 - 160 | Doublet (d) | ¹JC-F ≈ 240-260 |

| ¹³C | C-3 | 128 - 133 | Doublet (d) | ²JC-F ≈ 20-25 |

| ¹³C | C-4 | 145 - 150 | Singlet (s) | - |

| ¹³C | C-5 | 120 - 125 | Singlet (s) | - |

| ¹³C | C-6 | 135 - 140 | Doublet (d) | ⁴JC-F ≈ 3-5 |

| ¹⁹F | F-2 | -100 to -115 | Doublet of Doublets (dd) | ³JF-H3 ≈ 7-10, ⁵JF-H6 ≈ 1-2 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org A key feature of ¹⁹F NMR is its wide range of chemical shifts, which makes it extremely sensitive to the electronic environment of the fluorine atom. wikipedia.orgbiophysics.org

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be significantly influenced by the ortho- and para-substituents. The presence of the electron-withdrawing nitro group para to the fluorine and a bromine atom ortho to it will cause a downfield shift compared to fluorobenzene. The signal will be split into a doublet of doublets due to coupling with the protons at C3 (³JF-H) and C6 (⁵JF-H). wikipedia.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, strong absorption bands characteristic of the nitro group are expected. These include an asymmetric stretching vibration (νas) typically around 1520-1560 cm⁻¹ and a symmetric stretching vibration (νs) around 1345-1385 cm⁻¹. udel.edu Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. orgchemboulder.com The C-C stretching vibrations within the aromatic ring will produce a series of bands in the 1400-1600 cm⁻¹ region. orgchemboulder.com The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, typically between 1000-1250 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br. uhcl.edu

Raman spectroscopy provides complementary information. The symmetric stretch of the nitro group is often strong in the Raman spectrum. researchgate.net The vibrations of the heavily substituted benzene ring, particularly the ring breathing modes, are also typically Raman active. nih.gov The C-Br bonds, being highly polarizable, are expected to give rise to strong Raman signals at low frequencies.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050 - 3150 | 3050 - 3150 | Medium-Weak |

| Aromatic C=C | Ring Stretching | 1570 - 1610, 1450 - 1500 | 1570 - 1610 | Medium-Strong |

| C-NO₂ | Asymmetric Stretch | 1520 - 1560 | Weak | Strong (IR) |

| C-NO₂ | Symmetric Stretch | 1345 - 1385 | Strong | Strong (IR) |

| C-F | Stretching | 1100 - 1250 | 1100 - 1250 | Strong (IR) |

| C-Br | Stretching | 500 - 650 | 200 - 400 | Medium (IR), Strong (Raman) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak. A key diagnostic feature will be the isotopic pattern of this peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms in the molecule will result in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. youtube.com

The fragmentation of the molecular ion is driven by the substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) as a radical (mass loss of 46) and the loss of nitric oxide (NO) followed by carbon monoxide (CO). miamioh.edulibretexts.org Cleavage of the C-Br bonds, resulting in the loss of a bromine radical (mass loss of 79 or 81), is also a highly probable fragmentation pathway. youtube.com The resulting fragment ions will also exhibit characteristic isotopic patterns if they still contain bromine atoms.

Interactive Table: Expected Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Isotopic Pattern (Ratio) | Identity of Fragment |

| 297/299/301 | - | 1:2:1 | [C₆H₂⁷⁹Br₂FNO₂]⁺ (Molecular Ion) |

| 251/253/255 | - | 1:2:1 | [C₆H₂⁷⁹Br₂F]⁺ (Loss of NO₂) |

| 218/220 | - | 1:1 | [C₆H₂⁷⁹BrFNO₂]⁺ (Loss of Br) |

| 172/174 | - | 1:1 | [C₆H₂⁷⁹BrF]⁺ (Loss of Br and NO₂) |

| 139 | 139 | - | [C₆H₂FNO₂]⁺ (Loss of 2Br) |

| 75 | 75 | - | [C₆H₂F]⁺ (Loss of 2Br and NO₂) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's solid-state conformation and its packing within the crystal lattice.

The crystal structure of this compound is expected to be heavily influenced by non-covalent interactions, particularly halogen bonding. manchester.ac.uk Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. mdpi.comnih.gov In this molecule, the bromine atoms, being large and polarizable, are excellent halogen bond donors. The electron-withdrawing nitro group enhances the positive character of the σ-hole on the bromine atoms.

Potential halogen bonding interactions that could dictate the crystal packing include:

Br···O Interactions: The most likely and strongest interaction would be between the σ-hole of a bromine atom and one of the electronegative oxygen atoms of the nitro group on a neighboring molecule. researchgate.netrsc.org This type of interaction is a powerful tool in crystal engineering for directing molecular assembly.

Br···F Interactions: An interaction between the bromine σ-hole and the electronegative fluorine atom of another molecule is also possible. mdpi.com

Br···Br Interactions: Type-II halogen bonds, where the positive σ-hole of one bromine atom interacts with the negative equatorial belt of another, can also occur. researchgate.net

These directional interactions, along with weaker π-π stacking interactions between the aromatic rings, would combine to form a highly ordered, three-dimensional supramolecular architecture in the solid state.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)

The assessment of purity and the separation of this compound from potential isomers and synthetic byproducts are critical for its application in research and chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful analytical techniques widely employed for these purposes. While specific application notes for this compound are not extensively available in public literature, scientifically robust analytical methods can be developed based on the well-established principles of chromatography for halogenated nitroaromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry.

Methodology and Findings:

For the analysis of this compound, a capillary gas chromatograph coupled with a mass spectrometer would be the instrument of choice. The selection of the capillary column is crucial for achieving good resolution between isomers. A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is generally suitable for the separation of halogenated aromatic compounds.

The mass spectrometer provides definitive identification of the compound by analyzing its fragmentation pattern upon electron ionization. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for confirmation.

While experimentally determined retention times for this compound are not readily published, a hypothetical set of GC-MS parameters can be proposed based on the analysis of structurally similar compounds.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-400 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Under these conditions, this compound would be expected to elute at a specific retention time, and its mass spectrum would exhibit a molecular ion peak and characteristic fragment ions corresponding to the loss of nitro and bromo groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and purity determination of a wide range of organic compounds, including those that are not sufficiently volatile for GC analysis. For a compound like this compound, a reverse-phase HPLC method is generally the most appropriate approach.

Methodology and Findings:

In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of this compound can be assessed by monitoring the chromatogram for the presence of any impurity peaks. The relative peak area of the main component can be used to estimate its purity. A diode-array detector (DAD) or a UV-Vis detector is commonly used for the detection of aromatic compounds.

Similar to the GC-MS analysis, a hypothetical set of HPLC parameters can be established for the analysis of this compound based on methods for related compounds.

Table 2: Hypothetical HPLC Parameters for the Purity Assessment of this compound

| Parameter | Value |

| HPLC System | |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | Diode-Array Detector (DAD) |

| Wavelength | 254 nm |

This method would be expected to provide good separation of this compound from common impurities. The retention time and peak purity can be used for its identification and to assess its chemical purity.

Theoretical and Computational Investigations of 1,5 Dibromo 2 Fluoro 4 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like 1,5-dibromo-2-fluoro-4-nitrobenzene. By calculating the electron density, DFT methods can elucidate various molecular properties, from optimized geometry to reactivity indices.

Geometry Optimization and Vibrational Analysis of Halogenated Nitrobenzenes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For halogenated nitrobenzenes, this process reveals crucial information about bond lengths, bond angles, and dihedral angles. In the case of this compound, the planarity of the benzene (B151609) ring is expected to be distorted due to the steric hindrance and electronic repulsion between the bulky bromine atoms, the fluorine atom, and the adjacent nitro group. The nitro group itself is likely to be twisted out of the plane of the benzene ring to minimize steric strain.

Vibrational analysis, performed on the optimized geometry, serves two primary purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. For this compound, characteristic vibrational frequencies would include C-N stretching, symmetric and asymmetric NO2 stretching, C-Br stretching, C-F stretching, and various aromatic C-C and C-H vibrations.

Table 1: Predicted Vibrational Frequencies for a Representative Halogenated Nitrobenzene (B124822) (Note: Data is illustrative for a similar compound, as specific data for this compound is not readily available in the literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1570-1520 |

| Symmetric NO₂ Stretch | 1355-1335 |

| C-N Stretch | 870-840 |

| C-F Stretch | 1250-1120 |

| C-Br Stretch | 680-515 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites susceptible to electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are the likely targets for nucleophiles.

For this compound, the MEP map would show a significant region of negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic interactions. The areas around the hydrogen atoms on the ring would exhibit positive potential. The presence of the electron-withdrawing nitro group and halogen atoms would create positive potential on the aromatic ring itself, particularly at the carbon atoms, rendering the ring susceptible to nucleophilic aromatic substitution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) in Substituted Nitrobenzenes

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In this compound, the electron-withdrawing nitro group and halogen atoms would significantly lower the energy of the LUMO, which would be predominantly localized over the nitrobenzene ring system. The HOMO, in contrast, would have significant contributions from the bromine and fluorine atoms' lone pairs. The resulting small HOMO-LUMO gap would indicate a high propensity for the molecule to participate in reactions, particularly as an electron acceptor.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Nitrobenzene (Note: Data is illustrative for a similar compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential reaction pathways and the characterization of the transition states that connect reactants to products. By mapping the potential energy surface, researchers can determine the activation energy for a given reaction, which is the energy barrier that must be overcome for the reaction to proceed. The structure with the highest energy along the reaction coordinate is the transition state.

For this compound, a key reaction pathway to investigate would be nucleophilic aromatic substitution (SNAr). DFT calculations can be used to model the stepwise mechanism, which involves the formation of a Meisenheimer complex as an intermediate. By calculating the energies of the reactants, the Meisenheimer complex, the transition states, and the products, the feasibility of different substitution patterns can be assessed.

Regioselectivity Prediction for Electrophilic and Nucleophilic Substitutions

The arrangement of substituents on the benzene ring in this compound creates a complex pattern of activation and deactivation, leading to specific regioselectivity in substitution reactions.

For electrophilic aromatic substitution , the benzene ring is strongly deactivated by the powerful electron-withdrawing nitro group and the moderately deactivating halogens. Any electrophilic attack would be directed to the positions least deactivated, which are ortho and para to the activating groups and meta to the deactivating groups. In this molecule, all positions are significantly deactivated, making electrophilic substitution challenging.

For nucleophilic aromatic substitution (SNAr) , the situation is reversed. The strong electron-withdrawing effect of the nitro group, combined with the presence of good leaving groups (the halogens), activates the ring towards nucleophilic attack. The most likely sites for substitution are the carbon atoms bearing the halogen atoms, as they are activated by the ortho and para nitro group. DFT calculations of reaction barriers would predict that the fluorine atom is the most likely to be substituted, followed by the bromine atoms, due to the high electronegativity of fluorine stabilizing the transition state.

Quantum Chemical Studies on Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of this interaction depends on the polarizability of the halogen atom and the electron-withdrawing environment it is in. The C-X bond (where X is a halogen) can have a region of positive electrostatic potential on the outermost portion of the halogen atom, known as a σ-hole, which can interact favorably with an electron-rich species.

In this compound, both bromine and fluorine atoms have the potential to engage in halogen bonding. Quantum chemical calculations can quantify the strength and nature of these interactions. Due to the electron-withdrawing nitro group, the σ-holes on the bromine atoms are expected to be quite positive, making them effective halogen bond donors. The fluorine atom, being less polarizable, is generally a weaker halogen bond donor. Computational studies would involve modeling the interaction of this compound with various Lewis bases (e.g., ammonia, water, or anions) and calculating the interaction energies and geometric parameters of the resulting halogen-bonded complexes. These studies are crucial for understanding the crystal packing of this compound and its potential use in crystal engineering and supramolecular chemistry.

Nature and Strength of Br···Br, Br···F, and Br···N Interactions in Polyhalogenated Systems

While specific experimental or computational studies on the intermolecular interactions of this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from the analysis of closely related polyhalogenated and nitrated aromatic compounds. The nature and strength of intermolecular contacts such as Br···Br, Br···F, and Br···N (specifically, interactions with the nitro group) are dictated by the distribution of electron density on the molecular surface, which can be predicted using computational methods like molecular electrostatic potential (MEP) analysis. ias.ac.inuni-muenchen.denih.gov

Bromine···Bromine (Br···Br) Interactions: In halogenated molecules, bromine atoms can participate in so-called "halogen bonds," which are non-covalent interactions where the halogen acts as an electrophilic species. This is particularly true for bromine atoms attached to an electron-withdrawing aromatic ring. These interactions can be classified into different types based on the geometry of the contact. For instance, studies on trihalogenated nitrobenzene derivatives, such as 1,2,3-tribromo-5-nitrobenzene, have revealed the presence of polarized Brδ+···Brδ- intermolecular halogen bonds in the crystal structure. rsc.orgunimi.it The geometry of these interactions, often referred to as type-II, is characterized by one C-Br···Br angle being close to 180° and the other close to 90°. rsc.org The presence of the electron-withdrawing nitro group enhances the electrophilic character of the bromine atoms, making such interactions more favorable. In the case of this compound, it is plausible that similar Br···Br interactions play a role in the crystal packing.

Bromine···Nitro Group (Br···N/O) Interactions: The nitro group is a strong electron-withdrawing group and a potential halogen bond acceptor through its oxygen atoms. The nitrogen atom of the nitro group is typically electron-deficient and thus an unlikely site for a direct stabilizing interaction with an electrophilic bromine. However, the oxygen atoms of the nitro group are electron-rich and can act as halogen bond acceptors. Computational and crystallographic studies on other nitro-containing compounds have demonstrated the presence of Br···O interactions involving the nitro group. mdpi.com For example, in a study of dibromodiazadienes, the nitro group was found to act as an acceptor of halogen bonding from a C=CBr₂ fragment. mdpi.com Similarly, in 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, strong intermolecular O···Br contacts were observed, forming a three-dimensional molecular network. acs.org It is therefore highly probable that Br···O (nitro) interactions are a significant stabilizing feature in the solid state of this compound.

Table 1: Summary of Inferred Intermolecular Interactions in this compound Based on Analogous Compounds

| Interacting Atoms | Type of Interaction | Expected Nature and Strength | Reference Compounds |

| Br···Br | Halogen Bond (Type II) | Moderately strong, directional, contributing to crystal packing. | 1,2,3-tribromo-5-nitrobenzene rsc.orgunimi.it |

| Br···F | Weak van der Waals | Likely weak and less significant for crystal structure stabilization. | 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene acs.org |

| Br···O (of NO₂) | Halogen Bond | Strong, directional, and likely a key contributor to the supramolecular assembly. | 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, Dibromodiazadienes acs.orgmdpi.com |

| Br···N (of NO₂) | Unlikely | The nitrogen atom is electron-deficient, making a direct interaction with the electrophilic region of bromine improbable. | General principles of halogen bonding. |

Advanced Computational Chemistry Methodologies

The complex electronic nature of this compound makes it an ideal candidate for investigation using advanced computational chemistry techniques. These methods can provide deeper insights into its reactivity, conformational landscape, and intermolecular interactions.

Ab Initio Polariton Chemistry and Cavity Quantum Electrodynamics (CQED) Effects on Reaction Selectivity

A frontier in theoretical chemistry is the study of how strong coupling between molecules and quantized electromagnetic fields inside an optical cavity can alter chemical reactivity. This field, known as polariton chemistry, utilizes ab initio methods to describe the hybrid light-matter states, or polaritons, that are formed. ias.ac.inaip.org These methods merge electronic structure theory with cavity quantum electrodynamics (CQED). aip.org

While there are no specific studies on this compound, the principles of polariton chemistry can be illustrated by considering the electrophilic bromination of nitrobenzene. Theoretical studies have shown that by coupling the reaction to an optical cavity, the selectivity of the reaction can be fundamentally altered. researchgate.net Outside a cavity, the reaction typically yields the meta-substituted product. However, ab initio polariton chemistry calculations predict that inside a cavity, the reaction can be steered to favor the formation of ortho- and para-substituted products. researchgate.net This is achieved through the modification of the potential energy surface of the reaction intermediates due to the strong coupling with the cavity field.

For a molecule like this compound, which already has a complex substitution pattern, CQED could potentially be used to selectively activate or deactivate certain reaction pathways, offering a novel approach to controlling its chemical transformations without changing the chemical reagents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions in the condensed phase. unimi.it For a molecule like this compound, MD simulations could provide valuable information that is complementary to static quantum chemical calculations.

Conformational Analysis: The presence of a nitro group ortho to a bromine atom may lead to steric hindrance, potentially causing the nitro group to twist out of the plane of the benzene ring. MD simulations can explore the potential energy surface associated with this rotation and other flexible degrees of freedom, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding the molecule's average structure and its influence on bulk properties.

Intermolecular Interactions: In a simulated condensed phase (either a crystal or a liquid), MD can be used to study the formation and dynamics of the intermolecular interactions discussed in section 5.2.1. By analyzing the radial and angular distribution functions between different atoms (e.g., Br···Br, Br···O), one can quantify the prevalence and geometry of these contacts. Furthermore, MD simulations can be used to calculate thermodynamic properties such as the heat of formation in the condensed phase, which has been an area of interest for nitroaromatic compounds. nih.govnih.gov While specific MD studies on this compound are not available, the methodology has been widely applied to other aromatic and nitroaromatic systems to understand their behavior in solution and in the solid state.

Strategic Applications of 1,5 Dibromo 2 Fluoro 4 Nitrobenzene in Advanced Organic Synthesis and Materials Science

Potential as a Building Block in the Synthesis of Complex Organic Frameworks

While specific examples are scarce, the structure of 1,5-Dibromo-2-fluoro-4-nitrobenzene lends itself to the construction of intricate molecular architectures.

Theoretical Precursor for Diversely Substituted Aromatic and Heterocyclic Systems

Theoretically, the two bromine atoms on the aromatic ring can serve as handles for sequential or simultaneous cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide array of aryl, alkynyl, or amino substituents, respectively. Furthermore, the fluorine atom, activated by the electron-withdrawing nitro group, is a prime site for nucleophilic aromatic substitution, enabling the introduction of various nucleophiles. The nitro group itself can be a precursor to an amino group, which can then be used to form heterocyclic systems like benzimidazoles or quinoxalines. However, specific documented examples of these transformations with this compound are not prevalent in the accessible literature.

Hypothetical Role in the Construction of Carbon-Rich Architectures

The dibromo substitution pattern could theoretically be exploited in the synthesis of carbon-rich materials, such as polycyclic aromatic hydrocarbons (PAHs) or graphene-like fragments, through intramolecular or intermolecular coupling reactions. The additional functional groups could serve to tune the electronic properties or solubility of the resulting architectures. Again, concrete research demonstrating this application for this specific molecule is not widely reported.

Postulated Contribution to Advanced Materials Development

The inherent functionalities of this compound suggest its potential as a precursor for various advanced materials.

Putative Intermediates for Functional Polymers and Liquid Crystals

The difunctional nature of the bromine atoms makes this compound a potential monomer for polymerization reactions, leading to halogenated aromatic polymers with potentially interesting properties such as flame retardancy or high refractive indices. The rigid aromatic core and the potential for introducing various side chains through the other functional groups could also make it a candidate for the synthesis of liquid crystalline materials. However, there is a lack of specific studies detailing the synthesis and characterization of polymers or liquid crystals derived from this compound.

Theoretical Precursors for Optoelectronic Materials

Halogenated nitroaromatics are known to be precursors in the synthesis of various organic electronic materials. For instance, related nitroaromatic compounds are used in the synthesis of porphyrins, which have applications in optoelectronics. The electron-withdrawing nature of the substituents on this compound could be used to tune the electronic energy levels of resulting materials. Despite this potential, there is no direct evidence in the available literature of its use in the synthesis of porphyrins or other optoelectronic materials.

Catalysis and Reaction Engineering

Information regarding the direct application of this compound in catalysis or reaction engineering is not available in the public domain. While it could theoretically be used as a ligand precursor or a substrate in catalytic studies, no such research has been prominently published.

Development of Catalytic Systems Utilizing Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are pivotal precursors and intermediates in a myriad of synthetic applications. The strategic placement of bromo, fluoro, and nitro groups on the benzene (B151609) ring of this compound offers multiple reactive sites for catalytic transformations. While specific catalytic applications for this compound are not extensively documented, its structure is analogous to other halogenated nitroaromatics that are actively employed in catalysis.

One of the most prominent applications of similar compounds is in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The bromine atoms in this compound are particularly susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

For instance, in a hypothetical Suzuki coupling reaction, one of the bromo substituents could be selectively coupled with an organoboron compound in the presence of a palladium catalyst and a base. The reactivity of the C-Br bonds can be influenced by the electronic effects of the adjacent fluoro and nitro groups, potentially allowing for regioselective functionalization. The strong electron-withdrawing nature of the nitro group would activate the aromatic ring towards nucleophilic aromatic substitution, offering another pathway for synthetic diversification.

The development of catalytic systems can also involve the use of the halogenated nitroaromatic itself as a ligand or a precursor to a ligand for a metal catalyst. The coordination of the nitro group or the halogen atoms to a metal center can modulate the catalyst's electronic and steric properties, thereby influencing its activity, selectivity, and stability.

Table 1: Potential Catalytic Transformations Involving this compound

| Reaction Type | Potential Role of this compound | Potential Products |

| Suzuki Coupling | Substrate | Arylated or vinylated nitrobenzene (B124822) derivatives |

| Heck Reaction | Substrate | Alkenylated nitrobenzene derivatives |

| Sonogashira Coupling | Substrate | Alkynylated nitrobenzene derivatives |

| Buchwald-Hartwig Amination | Substrate | Aminated nitrobenzene derivatives |

| Nucleophilic Aromatic Substitution | Substrate | Ether or amine substituted nitrobenzene derivatives |

It is important to note that the successful implementation of these catalytic reactions would require careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and base, to achieve the desired selectivity and yield, given the multiple reactive sites on the molecule.

Role in Sustainable Chemical Transformations (e.g., bioremediation studies focused on degradation pathways)

The widespread use of halogenated nitroaromatic compounds has led to their emergence as persistent environmental pollutants. nih.gov The recalcitrance of these compounds to natural degradation processes is often due to the stability of the aromatic ring and the presence of electron-withdrawing nitro groups and halogen substituents. researchgate.net Understanding the bioremediation potential of such compounds is a critical area of research in sustainable chemistry.

While specific bioremediation studies on this compound are not available, the degradation pathways of other structurally similar compounds provide a framework for predicting its environmental fate. Microbial degradation of nitroaromatic compounds can proceed through two main routes: reductive and oxidative pathways. scispace.comnih.gov

Reductive Pathway: Under anaerobic conditions, the nitro group is typically the first to be transformed. nih.gov A series of enzymatic reductions can convert the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. The resulting halogenated aminobenzene is often less toxic and more amenable to further degradation. The enzymes responsible for these initial steps are nitroreductases. nih.gov Subsequent degradation of the aromatic ring can then occur.

Oxidative Pathway: In aerobic environments, microorganisms may employ oxygenase enzymes to initiate the degradation process. nih.gov Dioxygenases can hydroxylate the aromatic ring, leading to the formation of catechols or protocatechuates. mdpi.com This hydroxylation can destabilize the ring and facilitate its subsequent cleavage. The presence of multiple halogen substituents on this compound presents a significant challenge for microbial degradation. The removal of halogen atoms, or dehalogenation, is a crucial step and can occur either before or after ring cleavage. mdpi.com

The degradation of brominated compounds has been observed in certain microbial consortia. For example, some bacteria are capable of utilizing brominated flame retardants as a carbon source, employing monooxygenase enzymes to initiate the degradation. mdpi.com Similarly, the degradation of fluorinated aromatic compounds has been documented, although the carbon-fluorine bond is generally more resistant to cleavage than carbon-bromine or carbon-chlorine bonds.

Table 2: Inferred Bioremediation Pathways for this compound

| Degradation Pathway | Key Enzymes | Initial Intermediates | Environmental Conditions |

| Reductive | Nitroreductases | 1,5-Dibromo-2-fluoro-4-aminobenzene | Anaerobic |

| Oxidative | Dioxygenases, Monooxygenases | Halogenated catechols | Aerobic |

The complete mineralization of this compound would involve the sequential removal of the nitro group and all halogen atoms, followed by the cleavage of the aromatic ring to yield central metabolites that can enter the microorganism's primary metabolic pathways. However, the presence of multiple, different halogens complicates this process, and the accumulation of potentially toxic intermediates is a possibility that would require careful study in a bioremediation context.

Future Research Directions and Perspectives on 1,5 Dibromo 2 Fluoro 4 Nitrobenzene Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For a polysubstituted aromatic compound like 1,5-Dibromo-2-fluoro-4-nitrobenzene, future research will likely focus on improving synthetic efficiency, safety, and sustainability.

Traditional synthesis would likely involve the multi-step functionalization of a simpler benzene (B151609) derivative. A plausible route could be the nitration of 1,5-dibromo-2-fluorobenzene. The conditions for such electrophilic aromatic substitutions, typically involving mixtures of nitric and sulfuric acid, are well-established for producing nitroaromatics. nih.govnih.gov However, these classical methods often generate significant acidic waste and can suffer from a lack of regioselectivity, leading to isomeric impurities that are difficult to separate.

Future research should pivot towards more sustainable and controlled synthetic strategies:

Flow Chemistry: Performing nitration or bromination reactions in continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety by minimizing the accumulation of hazardous intermediates, and reduced waste.

Green Nitrating Agents: Investigating solid-acid catalysts or milder nitrating agents, such as dinitrogen pentoxide in combination with a solid support, could circumvent the need for corrosive mixed acids, thereby simplifying workup procedures and minimizing environmental impact.

Directed Ortho-Metalation (DoM): A highly regioselective approach could involve the directed metalation of a fluorinated or brominated aniline (B41778) or phenol (B47542) precursor, followed by quenching with an appropriate electrophile. Subsequent functional group interconversions, such as a Sandmeyer reaction on an amino group, could precisely install the desired substituents, avoiding isomeric mixtures from the outset.

Halogen Dance Reactions: Exploring the potential for base-catalyzed halogen migrations on a related, more accessible isomer could provide a novel pathway to this compound, potentially under milder conditions than direct synthesis.

Development of Highly Selective Catalytic Transformations

The true synthetic value of this compound lies in the selective transformation of its functional groups. The two bromine atoms, the nitro group, and the activated carbon-fluorine bond are all handles for further chemical modification. A primary challenge and a rich area for future research is the development of catalysts that can achieve high selectivity for one reactive site over the others.

Site-Selective Cross-Coupling: The two bromine atoms are at electronically and sterically distinct positions (C1, adjacent to fluorine; and C5, flanked by a bromo and a nitro group). This differentiation is a key opportunity for selective functionalization. Future work should focus on developing palladium or copper catalyst systems for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination) that can distinguish between these two positions. fluoromart.comnsf.govyoutube.com By carefully tuning ligands and reaction conditions, it may be possible to sequentially replace the bromine atoms, allowing for the construction of complex, unsymmetrical biaryls or other advanced structures. nih.govnih.gov

Chemoselective Reduction: The selective reduction of the nitro group to an amine is a critical transformation that opens up a vast new area of derivatization, including amide bond formation, diazotization, and further substitution reactions. Developing catalytic systems (e.g., using iron, tin, or noble metal catalysts) that can achieve this reduction without affecting the bromo or fluoro substituents will be essential.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. While the C-F bond is typically strong, its position relative to the nitro group could make it susceptible to SNAr reactions under specific conditions, providing a pathway to introduce oxygen, nitrogen, or sulfur nucleophiles.

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

To guide the rational design of the selective catalysts and synthetic routes described above, a deep mechanistic understanding of the reactivity of this compound is crucial. A synergistic approach combining state-of-the-art experimental and computational techniques will be invaluable.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, predict the relative reactivity of its different sites, and calculate the energy barriers for various reaction pathways. nih.govchemrevlett.com Such studies can help rationalize observed regioselectivities in substitution reactions and predict the most promising catalytic approaches before extensive experimental work is undertaken. fluoromart.com

In-Situ Spectroscopy: Techniques such as ReactIR (in-situ infrared spectroscopy) and process NMR can monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. This data is vital for validating computational models and optimizing reaction conditions for selectivity and yield.

Kinetics and Isotope Labeling Studies: Classical mechanistic studies, including kinetic analysis and the use of isotopically labeled substrates, can provide definitive evidence for proposed reaction mechanisms, particularly in complex catalytic cycles.

Expansion of Applications in Emerging Areas of Materials Science and Chemical Technology

The unique combination of functional groups in this compound makes it an attractive scaffold for creating novel materials and high-value chemicals.

Materials Science: Polyhalogenated aromatic compounds are often precursors to materials with useful properties. Future research could explore the use of this compound as:

A monomer for high-performance polymers, where the high halogen content could impart flame retardancy and thermal stability.

A building block for organic electronic materials. The fluoro-nitro-aromatic core is a common feature in molecules designed for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Related bromo-nitrobenzene derivatives are already used as intermediates for electroluminescent materials. fluoromart.com

Agrochemicals and Pharmaceuticals: Highly functionalized aromatic cores are privileged structures in drug discovery and crop protection. nih.gov The ability to selectively modify the molecule at its various positions could allow for the rapid generation of libraries of complex compounds for biological screening. The presence of fluorine is particularly desirable in medicinal chemistry for its ability to modulate metabolic stability and binding affinity.

Investigations into Reactivity under Extreme Conditions or Novel Reaction Media

Exploring the chemistry of this compound under non-classical conditions can unlock novel reactivity and provide more efficient synthetic pathways.

Ionic Liquids: These salts, which are liquid at low temperatures, offer a unique reaction environment. Their tunable polarity and coordinating ability can significantly influence reaction rates and selectivities. Studies on the reactivity of other nitroaromatics in ionic liquids have shown altered reaction pathways, suggesting a fruitful area of investigation. rsc.org

Mechanochemistry: Performing reactions via ball-milling, in the absence of bulk solvents, is a green chemistry approach that can lead to different product outcomes compared to solution-phase synthesis. This could be particularly useful for transformations involving solid reagents.

Microwave and Ultrasonic Irradiation: These energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. Investigating their effect on cross-coupling or substitution reactions of this substrate could lead to highly efficient protocols.

High-Pressure Chemistry: Applying high pressure can alter transition state volumes and favor certain reaction pathways, potentially enabling transformations that are difficult to achieve under standard atmospheric conditions.

Q & A

Basic: What are the recommended synthetic methodologies for 1,5-Dibromo-2-fluoro-4-nitrobenzene?

Methodological Answer:

Synthesis typically involves sequential halogenation and nitration. For example:

Bromination : Introduce bromine atoms at positions 1 and 5 of a fluorobenzene derivative using FeBr₃ as a catalyst under controlled temperature (40–60°C).

Nitration : Introduce the nitro group at position 4 using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.

Purification : Recrystallize the product using ethanol or dichloromethane/hexane mixtures.

Key challenges include regioselectivity due to competing electronic effects of fluorine and bromine. Validate intermediates via TLC and NMR .

Basic: Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for refinement (e.g., SHELXL for small-molecule structures). Validate data with R-factors < 0.05 .

- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine environment (δ ≈ -110 ppm for aromatic F) and ¹H/¹³C NMR for substituent effects.

- Mass Spectrometry (MS) : Confirm molecular weight (theoretical [M]⁺ = 327.9 g/mol) via high-resolution EI-MS, referencing NIST spectral databases .

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of volatile byproducts.

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid contact with reducing agents due to nitro group reactivity .

Advanced: How do electronic effects govern regioselectivity in further functionalization?

Methodological Answer:

The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while fluorine (-F) is an ortho/para-director. Bromine (-Br) weakly deactivates the ring. Computational studies (DFT) predict:

- Electrophilic substitution favors position 3 (meta to nitro, ortho to fluorine).

- Nucleophilic aromatic substitution may occur at position 6 (para to nitro, activated by fluorine’s inductive effect). Validate predictions via kinetic studies and substituent-directed lithiation experiments .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

Contradictions (e.g., conflicting NMR shifts or MS fragments) require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.